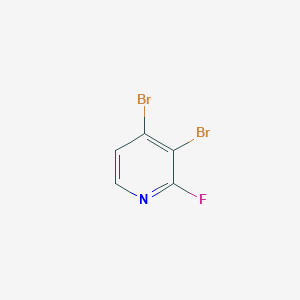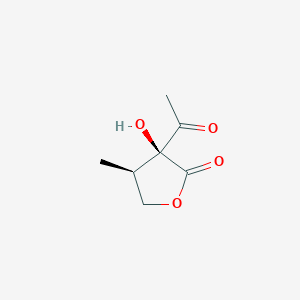
(3S,4R)-3-Acetyl-3-hydroxy-4-methyloxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-3-Acetyl-3-hydroxy-4-methyloxolan-2-one, also known as AHMO, is a natural product isolated from the fermentation broth of Streptomyces sp. AHMO has been found to possess various biological activities, making it a promising candidate for drug development.
Mechanism Of Action
The mechanism of action of (3S,4R)-3-Acetyl-3-hydroxy-4-methyloxolan-2-one is not fully understood. However, it has been suggested that (3S,4R)-3-Acetyl-3-hydroxy-4-methyloxolan-2-one inhibits bacterial and fungal growth by disrupting the cell membrane. (3S,4R)-3-Acetyl-3-hydroxy-4-methyloxolan-2-one has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical And Physiological Effects
(3S,4R)-3-Acetyl-3-hydroxy-4-methyloxolan-2-one has been found to have several biochemical and physiological effects. (3S,4R)-3-Acetyl-3-hydroxy-4-methyloxolan-2-one has been shown to decrease the production of reactive oxygen species (ROS) in cells, which can prevent oxidative damage. (3S,4R)-3-Acetyl-3-hydroxy-4-methyloxolan-2-one has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which can protect cells from oxidative stress. In addition, (3S,4R)-3-Acetyl-3-hydroxy-4-methyloxolan-2-one has been shown to decrease the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which can reduce inflammation.
Advantages And Limitations For Lab Experiments
(3S,4R)-3-Acetyl-3-hydroxy-4-methyloxolan-2-one has several advantages and limitations for lab experiments. One advantage is that (3S,4R)-3-Acetyl-3-hydroxy-4-methyloxolan-2-one is a natural product, making it a potential candidate for drug development. Another advantage is that (3S,4R)-3-Acetyl-3-hydroxy-4-methyloxolan-2-one has been found to possess various biological activities, making it a versatile compound for research. However, one limitation is that the yield of the total synthesis method is relatively low, making it difficult to obtain large quantities of (3S,4R)-3-Acetyl-3-hydroxy-4-methyloxolan-2-one. Another limitation is that the mechanism of action of (3S,4R)-3-Acetyl-3-hydroxy-4-methyloxolan-2-one is not fully understood, making it challenging to design experiments to study its effects.
Future Directions
There are several future directions for research on (3S,4R)-3-Acetyl-3-hydroxy-4-methyloxolan-2-one. One direction is to study the mechanism of action of (3S,4R)-3-Acetyl-3-hydroxy-4-methyloxolan-2-one in more detail to better understand its effects. Another direction is to investigate the potential of (3S,4R)-3-Acetyl-3-hydroxy-4-methyloxolan-2-one as a drug candidate for various diseases, such as bacterial infections, fungal infections, and cancer. Additionally, future research could focus on improving the yield of the total synthesis method to obtain larger quantities of (3S,4R)-3-Acetyl-3-hydroxy-4-methyloxolan-2-one for research purposes.
Synthesis Methods
(3S,4R)-3-Acetyl-3-hydroxy-4-methyloxolan-2-one can be synthesized through a total synthesis method or isolated from the fermentation broth of Streptomyces sp. The total synthesis method involves several steps, including the protection of the hydroxyl group, the formation of the oxolan ring, and the deprotection of the hydroxyl group. The yield of the total synthesis method is relatively low, and the process is complicated. Therefore, the isolation of (3S,4R)-3-Acetyl-3-hydroxy-4-methyloxolan-2-one from the fermentation broth of Streptomyces sp. is the preferred method.
Scientific Research Applications
(3S,4R)-3-Acetyl-3-hydroxy-4-methyloxolan-2-one has been found to possess various biological activities, including antibacterial, antifungal, and antitumor activities. (3S,4R)-3-Acetyl-3-hydroxy-4-methyloxolan-2-one has been shown to inhibit the growth of several bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. (3S,4R)-3-Acetyl-3-hydroxy-4-methyloxolan-2-one has also been found to inhibit the growth of several fungi, including Candida albicans and Aspergillus niger. In addition, (3S,4R)-3-Acetyl-3-hydroxy-4-methyloxolan-2-one has been shown to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and leukemia.
properties
CAS RN |
141902-99-0 |
|---|---|
Product Name |
(3S,4R)-3-Acetyl-3-hydroxy-4-methyloxolan-2-one |
Molecular Formula |
C7H10O4 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
(3S,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one |
InChI |
InChI=1S/C7H10O4/c1-4-3-11-6(9)7(4,10)5(2)8/h4,10H,3H2,1-2H3/t4-,7+/m1/s1 |
InChI Key |
VHMKLEZGFRNERW-FBCQKBJTSA-N |
Isomeric SMILES |
C[C@@H]1COC(=O)[C@]1(C(=O)C)O |
SMILES |
CC1COC(=O)C1(C(=O)C)O |
Canonical SMILES |
CC1COC(=O)C1(C(=O)C)O |
synonyms |
2(3H)-Furanone, 3-acetyldihydro-3-hydroxy-4-methyl-, (3S,4R)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene](/img/structure/B136981.png)
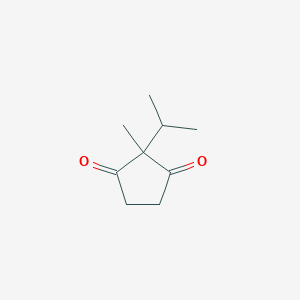
![5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile](/img/structure/B136983.png)
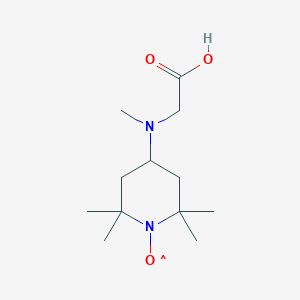
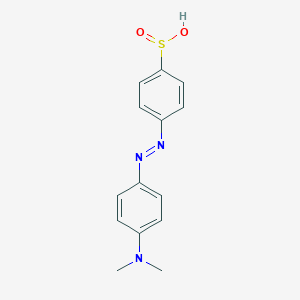
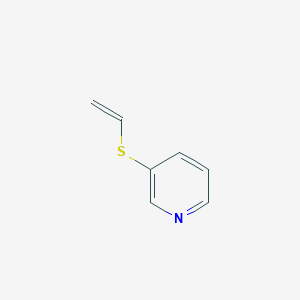
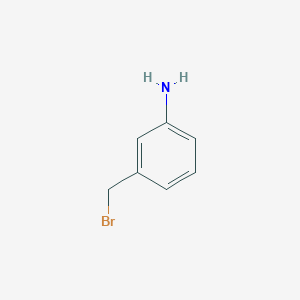
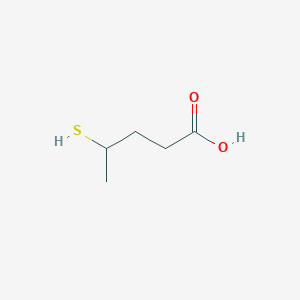
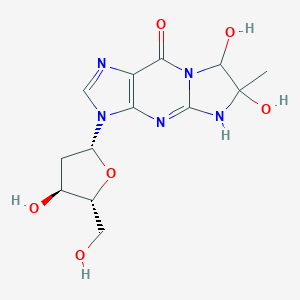
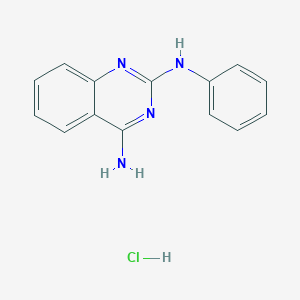
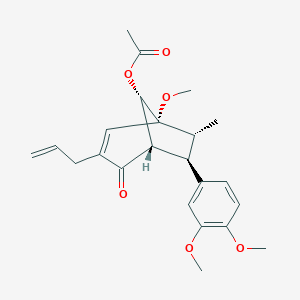
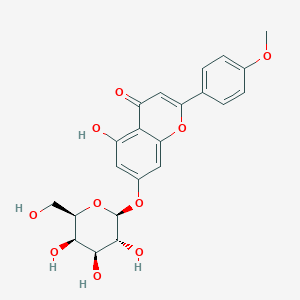
![4-[4-[5-[[3-[4-(4-Carboxy-3-methoxy-2,5,6-trimethylphenoxy)carbonyl-3-methoxy-2,5,6-trimethylphenoxy]carbonyl-2,5-dihydroxy-4-methylphenyl]methyl]-2-(carboxymethyl)-4,6-dihydroxy-3-methylphenyl]-2-methoxy-3,5,6-trimethylbenzoyl]oxy-2-methoxy-3,5,6-trimethylbenzoic acid](/img/structure/B137009.png)
